Cas no 1078575-71-9 ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol)
(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinemethanol
- (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- 2-(Hydroxymethyl)pyridine-5-boronic acid, pinacol ester
- 6-(Hydroxymethyl)pyridine-3-boronic acid pinacol ester
- [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
- [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]methanol
- XFCRCZYNRQHVDP-UHFFFAOYSA-N
- SCHEMBL2316680
- 6-(Hydroxymethyl)pyridine-3-boronicacidpinacolester
- AKOS015999339
- MB11485
- BS-25728
- [5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol
- EN300-1614511
- MFCD12025438
- FD10204
- 2-(Hydroxymethyl)pyridine-5-boronic acid pinacol ester
- 1078575-71-9
- CS-0173953
- DTXSID70726169
- A895388
- (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
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- MDL: MFCD12025438
- Inchi: 1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(8-15)14-7-9/h5-7,15H,8H2,1-4H3
- InChI Key: XFCRCZYNRQHVDP-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC(CO)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 235.13800
- Monoisotopic Mass: 235.1379736g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6Ų
Experimental Properties
- PSA: 51.58000
- LogP: 0.87310
(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211564-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol |
1078575-71-9 | 95% | 250mg |
£376.00 | 2022-03-01 | |
| Fluorochem | 211564-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol |
1078575-71-9 | 95% | 1g |
£813.00 | 2022-03-01 | |
| Alichem | A029181764-1g |
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol |
1078575-71-9 | 95% | 1g |
$504.00 | 2023-09-04 | |
| TRC | H972583-250mg |
2-(Hydroxymethyl)pyridine-5-boronic Acid Pinacol Ester |
1078575-71-9 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | H972583-1g |
2-(Hydroxymethyl)pyridine-5-boronic Acid Pinacol Ester |
1078575-71-9 | 1g |
$ 625.00 | 2022-06-04 | ||
| TRC | H972583-2.5g |
2-(Hydroxymethyl)pyridine-5-boronic Acid Pinacol Ester |
1078575-71-9 | 2.5g |
$ 1360.00 | 2022-06-04 | ||
| Ambeed | A817192-1g |
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol |
1078575-71-9 | 96% | 1g |
$397.0 | 2024-04-26 | |
| A2B Chem LLC | AD78532-1g |
2-(Hydroxymethyl)pyridine-5-boronic acid, pinacol ester |
1078575-71-9 | 96% | 1g |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | AD78532-5g |
2-(Hydroxymethyl)pyridine-5-boronic acid, pinacol ester |
1078575-71-9 | 96% | 5g |
$1316.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244623-1g |
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol |
1078575-71-9 | 96% | 1g |
¥5590.00 | 2024-08-09 |
(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol Suppliers
(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Recent Advances in the Application of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol (CAS: 1078575-71-9) in Chemical Biology and Pharmaceutical Research
The compound (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol (CAS: 1078575-71-9) has recently emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. This boronic ester derivative is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Recent studies have highlighted its utility in the development of novel kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and boron-containing therapeutics. The unique physicochemical properties of this compound, including its stability and reactivity, make it an attractive building block for drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this boronic ester in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol as a crucial intermediate to develop next-generation covalent inhibitors with improved selectivity profiles. The study reported a 40% increase in target engagement efficiency compared to previous generations of inhibitors, while maintaining excellent pharmacokinetic properties. This advancement has significant implications for the treatment of B-cell malignancies and autoimmune disorders.
In the field of targeted protein degradation, recent work published in ACS Chemical Biology has explored the use of this compound in PROTAC design. The boronic acid derivative generated from (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol serves as an effective warhead for recruiting cereblon E3 ubiquitin ligase. This approach has shown promise in degrading previously "undruggable" targets, with particular success in models of triple-negative breast cancer. The study reported complete tumor regression in 60% of treated xenograft models, highlighting the therapeutic potential of this chemical scaffold.
The compound's application extends to boron neutron capture therapy (BNCT), an emerging modality for cancer treatment. A 2024 Nature Communications paper detailed the development of tumor-targeting agents incorporating (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol as the boron delivery vehicle. The researchers achieved unprecedented tumor-to-normal tissue boron ratios of 15:1, significantly improving the therapeutic window for BNCT. This work represents a major advancement in the field of radiation oncology and has entered Phase I clinical trials for glioblastoma treatment.
From a synthetic chemistry perspective, recent innovations have focused on improving the scalability and sustainability of producing this boronic ester. A Green Chemistry publication in early 2024 described a novel continuous flow process that reduces solvent usage by 70% while maintaining >99% purity. This development addresses one of the key challenges in the industrial application of boron-containing compounds and may lead to broader adoption in pharmaceutical manufacturing.
The safety profile and toxicological characteristics of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol have been extensively studied in recent preclinical investigations. Results from comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicate favorable pharmacokinetic properties with minimal off-target effects. These findings, published in Chemical Research in Toxicology, support the continued development of derivatives based on this chemical scaffold for therapeutic applications.
Looking forward, the versatility of (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol positions it as a critical tool in chemical biology and drug discovery. Ongoing research is exploring its application in covalent inhibitor design, targeted radiotherapeutics, and as a molecular probe for studying biological systems. The compound's unique combination of synthetic accessibility and biological relevance ensures its continued importance in pharmaceutical research for years to come.
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